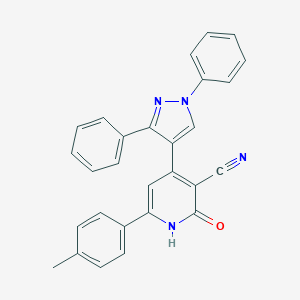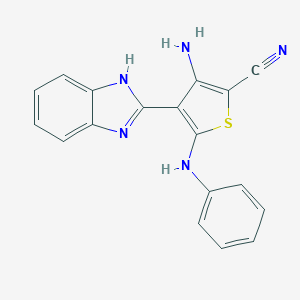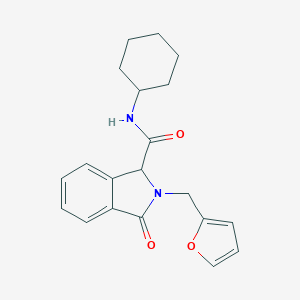![molecular formula C20H16N4O B292993 7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B292993.png)
7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the pyrido[2,3-d]pyrimidine family and is commonly referred to as MPP.
作用機序
The mechanism of action of MPP involves the inhibition of protein kinases, which are involved in the regulation of cell growth and proliferation. It has been shown to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR, which are overexpressed in various types of cancer. MPP has also been shown to inhibit the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
MPP has been shown to exhibit potent anti-cancer activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to have neuroprotective effects by inhibiting the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. In addition, MPP has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the major advantages of MPP is its potent anti-cancer and neuroprotective activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of MPP is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of MPP for different diseases.
将来の方向性
There are several future directions for the research of MPP. One potential area of research is the development of novel formulations of MPP that improve its solubility and bioavailability. Another area of research is the identification of specific protein kinases and signaling pathways that are targeted by MPP, which may provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to determine the safety and efficacy of MPP in preclinical and clinical trials, which may pave the way for its eventual approval as a therapeutic agent.
合成法
The synthesis of MPP involves the reaction of 4-amino-2-methoxypyridine, 4-methoxybenzaldehyde, and benzaldehyde with ammonium acetate in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization to obtain MPP in its pure form.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. MPP has also been shown to have neuroprotective effects by inhibiting the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively.
特性
分子式 |
C20H16N4O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
7-(4-methoxyphenyl)-5-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H16N4O/c1-25-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)18-19(21)22-12-23-20(18)24-17/h2-12H,1H3,(H2,21,22,23,24) |
InChIキー |
SBVNGLCANDMQEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=NC=N3)N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NC(=C3C(=C2)C4=CC=CC=C4)N |
溶解性 |
7.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)

![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292917.png)
![1-[1,1'-Biphenyl]-4-yl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292918.png)

![6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 4-chlorobenzoate](/img/structure/B292929.png)
![1-{3-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenylfuro[2,3-b]pyridin-2-yl}ethanone](/img/structure/B292930.png)